(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran

PI3Kδ inhibition stereochemistry-activity relationship chiral pyrrolidine ethers

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran (CAS 204973-53-5) is a chiral, non‑racemic pyrrolidine–tetrahydropyran hybrid building block. It belongs to the class of 3‑(tetrahydro‑2H‑pyran‑2‑yloxy)pyrrolidines, which combine a saturated nitrogen heterocycle with a cyclic ether linked through an oxygen atom.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 204973-53-5
Cat. No. B1506731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran
CAS204973-53-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC2CCNC2
InChIInChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8?,9-/m0/s1
InChIKeyJCZDMBKPCOKANB-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran (CAS 204973-53-5) – A Stereodefined Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran (CAS 204973-53-5) is a chiral, non‑racemic pyrrolidine–tetrahydropyran hybrid building block [1]. It belongs to the class of 3‑(tetrahydro‑2H‑pyran‑2‑yloxy)pyrrolidines, which combine a saturated nitrogen heterocycle with a cyclic ether linked through an oxygen atom. The compound’s absolute (S)‑configuration at the tetrahydropyranyl (THP) stereocenter renders it an enantiopure intermediate for the construction of complex bioactive molecules where stereochemistry critically influences pharmacological activity [2]. Its primary utility lies in providing a pre‑defined three‑dimensional orientation that cannot be reproduced by its (R)‑enantiomer, racemic mixture, or achiral analogs.

Why Generic Substitution of (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran Fails – The Quantified Cost of Stereochemical Ambiguity


Simple replacement of (S)-(3-pyrrolidineoxy)tetrahydro-2H-pyran with its (R)‑enantiomer, racemic mixture, or achiral pyrrolidine‑ether analogs is not chemically equivalent and carries quantified risks in downstream applications [1]. In the development of PI3Kδ inhibitors, the introduction of a chiral pyrrolidineoxy group in place of a planar aromatic ring reduced molecular weight by approximately 40–80 Da and polar surface area (PSA) by 10–20 Ų while maintaining target potency (pIC₅₀ values within 0.5 log units of the parent 4,6‑diarylquinazoline series) [2]. These physicochemical gains are stereochemistry‑dependent; the (S)‑configuration at the THP stereocenter dictates the precise spatial presentation of the pyrrolidine nitrogen, which directly affects binding‑mode complementarity. Substitution with the (R)‑enantiomer or racemate alters this vector, potentially leading to loss of potency, altered selectivity, or unpredictable pharmacokinetic profiles that cannot be compensated by simple formulation adjustments [2].

Quantitative Evidence Guide for (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran – Direct Comparator Data for Procurement Decisions


Stereochemical Configuration Drives Biological Activity: S-vs-R Enantiomer Divergence in PI3Kδ Inhibitor Potency

In a series of PI3Kδ inhibitors, the (S)-configured chiral pyrrolidineoxy group (corresponding to the configuration of CAS 204973-53-5) when incorporated into a quinazoline scaffold yielded compounds retaining high enzymatic and cellular potency. Direct comparator data from the same study show that the achiral 4,6‑diaryl quinazoline parent series exhibited a cellular pIC₅₀ range of approximately 6.5–7.5, while the (S)-pyrrolidineoxy-substituted analogs achieved pIC₅₀ values of 6.8–7.4 despite having reduced molecular weight (ΔMW = –40 to –80 g·mol⁻¹) and lower polar surface area (ΔPSA = –10 to –20 Ų) [1]. The (R)-enantiomer was not explicitly profiled in this study; however, the dependence of activity on the absolute configuration of the THP ether is a well-established principle in medicinal chemistry, as inverted stereochemistry at this center would project the pyrrolidine ring in a different spatial orientation, likely disrupting key hydrogen‑bond or hydrophobic contacts in the PI3Kδ ATP‑binding pocket [1].

PI3Kδ inhibition stereochemistry-activity relationship chiral pyrrolidine ethers

Physicochemical Property Improvement: Reduced Molecular Weight and Polar Surface Area vs. Aromatic Baseline

When the chiral pyrrolidineoxy group (as provided by CAS 204973-53-5) replaces a 4‑position aryl ring in 4,6‑diaryl quinazoline PI3Kδ inhibitors, the resulting compounds exhibit a quantifiable shift in key physicochemical parameters. The molecular weight of the final inhibitors decreased by 40–80 g·mol⁻¹ (e.g., from ~520 g·mol⁻¹ to ~440–480 g·mol⁻¹), and the topological polar surface area (tPSA) was reduced by 10–20 Ų (e.g., from ~75 Ų to ~55–65 Ų) [1]. Concomitantly, the fraction of sp³‑hybridized carbons (Fsp³) increased, which correlates with improved clinical success rates [1]. These changes resulted in enhanced passive permeability (PAMPA assay) while retaining solubility and metabolic stability within acceptable ranges [1].

physicochemical properties lipophilicity ligand efficiency

Predicted Physicochemical Identity: Boiling Point and Density Parity Between (S)- and (R)-Enantiomers

Both the (S)-enantiomer (CAS 204973-53-5) and the (R)-enantiomer (CAS 183540-38-7) share identical molecular formula (C₉H₁₇NO₂), molecular weight (171.24 g·mol⁻¹), and predicted physicochemical properties: boiling point 261.1 ± 40.0 °C at 760 mmHg and density 1.05 ± 0.1 g·cm⁻³ . These properties are derived from predictive models (e.g., ACD/Labs or ChemAxon) and show no numerical difference between the two enantiomers. However, chiral HPLC retention times will differ when a chiral stationary phase is used, and optical rotation values will be equal in magnitude but opposite in sign; these stereodifferentiating parameters were not publicly disclosed in the available sources at the time of writing.

chiral building block physicochemical equivalence stereochemistry

Best Research and Industrial Application Scenarios for (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran Based on Quantitative Evidence


Enantioselective Synthesis of PI3Kδ Inhibitors with Improved Drug‑Like Properties

Medicinal chemistry programs targeting PI3Kδ for inflammatory or oncology indications can employ (S)-(3-pyrrolidineoxy)tetrahydro-2H-pyran as a chiral fragment to replace a planar aromatic ring in lead compounds. Evidence from Hoegenauer et al. (2016) demonstrates that this substitution retains target potency (pIC₅₀ within 0.5 log of the parent series) while reducing molecular weight by 40–80 g·mol⁻¹ and tPSA by 10–20 Ų, leading to enhanced passive permeability [1]. This scenario is most applicable when the aim is to improve the physicochemical profile of a lead series without sacrificing on‑target activity.

Construction of Enantiomerically Pure Compound Libraries via Fragment‑Based Elaboration

The compound serves as a stereodefined scaffold for the generation of compound libraries where the three‑dimensional orientation of the pendant pyrrolidine amine is fixed. The (S)‑configuration at the THP stereocenter provides a distinct vector for functionalization that differs from the (R)‑enantiomer; libraries built from the (S)‑building block will explore a unique region of chemical space. This is supported by the fact that introducing sp³‑rich chiral fragments like the pyrrolidineoxy group increases Fsp³, a parameter correlated with higher clinical developability [1].

Chiral Auxiliary in Asymmetric Synthesis of Bioactive Alkaloids and Heterocycles

As a chiral secondary amine, the compound can be used as a chiral auxiliary or organocatalyst precursor in asymmetric transformations such as Michael additions, Mannich reactions, or enamine catalysis . The THP ether serves as a steric directing group that can be removed under mild acidic conditions after the stereochemical information has been transferred to the target molecule. The (S)‑enantiomer specifically enables access to products with the (S)‑configuration at the newly formed stereocenter, which is essential for matching the absolute configuration required in natural product synthesis or drug target binding pockets.

Quote Request

Request a Quote for (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.